Dibekacin (sulfate)
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Overview
Description
Dibekacin sulfate is an aminoglycoside antibiotic primarily used in Japan. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is known for its potent antibacterial properties, especially against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibekacin sulfate is synthesized from kanamycin B. The process involves the removal of hydroxyl groups at the 3’ and 4’ positions of kanamycin B, resulting in 3’,4’-dideoxykanamycin B . This modification enhances its antibacterial activity and reduces susceptibility to bacterial resistance mechanisms.
Industrial Production Methods
The industrial production of dibekacin sulfate involves fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes steps such as fermentation, extraction, purification, and chemical modification under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibekacin sulfate undergoes several types of chemical reactions, including:
Oxidation: Dibekacin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of dibekacin, which may have different antibacterial properties and pharmacokinetic profiles .
Scientific Research Applications
Dibekacin sulfate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying aminoglycoside antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Industry: Utilized in the development of new antibiotics and in the formulation of pharmaceutical products.
Mechanism of Action
Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds irreversibly to the 30S subunit of bacterial ribosomes, which is essential for the translation process of protein synthesis . This binding interferes with the decoding site, causing mRNA to be misread and resulting in the production of non-functional or toxic proteins .
Comparison with Similar Compounds
Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it has unique properties that make it effective against certain resistant bacterial strains:
Gentamicin: Dibekacin has a similar antibacterial spectrum but is less susceptible to inactivation by bacterial enzymes.
Tobramycin: Structurally similar to dibekacin, with comparable antibacterial activity.
Netilmicin: Has a broader antibacterial spectrum and is resistant to inactivation by certain bacterial enzymes.
Similar Compounds
- Gentamicin
- Tobramycin
- Netilmicin
- Kanamycin
- Amikacin
Dibekacin sulfate stands out due to its specific modifications, which enhance its effectiveness against resistant bacterial strains and reduce susceptibility to bacterial resistance mechanisms .
Properties
Molecular Formula |
C18H39N5O12S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1 |
InChI Key |
GXKUKBCVZHBTJW-PMAQWHKESA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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